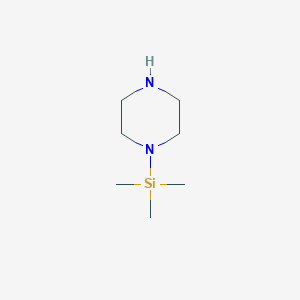

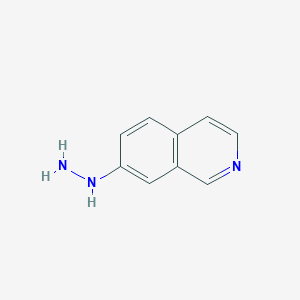

![molecular formula C11H7FN4 B1322552 6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 552331-67-6](/img/structure/B1322552.png)

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

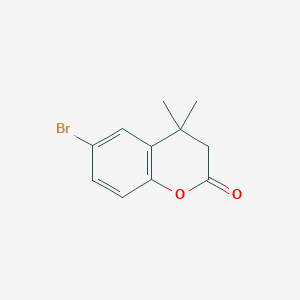

The compound "6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine" is a fluorinated heterocyclic molecule that belongs to the class of pyrazolopyridines. This class of compounds has been extensively studied due to their potential applications in medicinal chemistry and as ligands in coordination chemistry. The presence of fluorine is particularly noteworthy as it can significantly alter the physical, chemical, and biological properties of organic compounds .

Synthesis Analysis

The synthesis of fluorinated pyrazolopyridines typically involves the condensation of amino-substituted pyrazoles with various fluorinated dielectrophiles. For instance, the synthesis of related fluorine-containing pyrazolo[3,4-b]pyridines has been achieved by condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones in the presence of glacial acetic acid, as confirmed by spectral studies . Another approach involves the cyclization reaction from dichloro-substituted nicotinonitriles to obtain new pyrazolopyridin-3-ol compounds .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can be elucidated using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and fluorine nuclear magnetic resonance (19F-NMR) spectroscopy. X-ray diffraction studies have also been used to study the detailed structure of these compounds, revealing the existence of tautomeric forms in some cases .

Chemical Reactions Analysis

Fluorinated pyrazolopyridines can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, they can react with aromatic aldehydes to yield different derivatives, which can further react with reagents like phenylhydrazine, thiourea, or chloroacetic acid to produce a variety of heterocyclic compounds with potential biological activities . The presence of fluorine atoms can also influence the reactivity and selectivity of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrazolopyridines are influenced by the presence of the fluorine atom, which is highly electronegative and can enhance the stability of the compounds. The introduction of fluorine can also affect the lipophilicity, metabolic stability, and hydrogen bonding capacity, which are important parameters in drug design. The high-spin state of iron complexes with pyrazolopyridine ligands at room temperature indicates potential magnetic properties, which could be of interest in materials science .

Wissenschaftliche Forschungsanwendungen

Fluoroquinolone Resistance in Mycobacterium tuberculosis

Fluoroquinolones are crucial in managing drug-resistant Mycobacterium tuberculosis. Understanding mutations in DNA gyrase, the target of fluoroquinolones, is essential for improving molecular detection of resistance. Studies report mutations in DNA gyrase genes in clinical M. tuberculosis isolates, highlighting the need for a consensus numbering system to accurately identify and address resistance issues (Maruri et al., 2012).

Gyrase Mutations and Geographic Distribution

Fluoroquinolone resistance in M. tuberculosis is a significant global health concern. The detection of gyrA and gyrB gene mutations provides a promising avenue for rapid diagnosis. A systematic review covering mutations in these genes across different regions underscores the variation in mutation frequencies, indicating the importance of molecular diagnostics like the Genotype MTBDRsl assay to detect fluoroquinolone resistance (Avalos et al., 2015).

Anticancer Properties of Heterocyclic Compounds

Heterocyclic compounds, including those with a pyridine ring, are significant in cancer treatment. A review of anticancer drugs against hepatocellular carcinoma (HCC) emphasizes the clinical relevance and mechanism of action of heterocyclic compounds. These compounds represent a significant portion of FDA-approved drugs against cancer between 2010 and 2020, showcasing their importance in therapeutic applications (Kumar et al., 2022).

Pharmacogenomics in Cancer Therapy

The review of Fluoropyrimidine and Oxaliplatin in cancer therapy highlights the significance of stratifying patients based on gene variants to predict individual responses to drugs. This stratification helps in tailoring cancer treatment, improving efficacy, and reducing toxicity risks. The study underscores the potential of pharmacogenomic profiling in optimizing therapeutic strategies for cancer patients (Di Francia et al., 2015).

Advances in Quinoline Derivatives

Quinoline and its derivatives, with benzene fused to N-heterocyclic pyridine, are prominent in drug design due to their wide range of bioactivities. Recent advances in the chemistry and medicinal potential of quinoline motifs reveal their significant efficacies in drug development, highlighting the continuous exploration and harnessing of these compounds in medicinal chemistry (Ajani et al., 2022).

Eigenschaften

IUPAC Name |

6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIZPXORSNKLLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626855 |

Source

|

| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

552331-67-6 |

Source

|

| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)